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molecular formula C16H26O2 B1621947 2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one CAS No. 84642-57-9

2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one

Cat. No. B1621947
M. Wt: 250.38 g/mol
InChI Key: JIJOZOBTAJWEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04457862

Procedure details

111 g of freshly distilled morpholinocyclopentene, 71.7 g of triethylamine and 900 ml of chloroform are added to a round flask which is fitted with a thermometer, stirrer, reflux condenser and dropping funnel and the mixture is cooled to 0° C. Under a nitrogen atmosphere there are slowly added dropwise thereto 128 g of crude 3,3,5-trimethyl-cyclohexylacetyl chloride in 200 ml of chloroform. The flask content is stirred until it has reached a temperature of 20° C. and it is then warmed at 40° C. for a further 7 hours. After 12 hours, 76.2 of concentrated hydrochloric acid in 190 ml of water are added thereto and the flask content is held at reflux temperature for 21/2 hours. Thereafter, the organic phase is separated, the aqueous phase is extracted twice with chloroform and the combined chloroform extracts are washed as follows: three times with 10% hydrochloric acid, once with water, once with bicarbonate solution and finally with sodium chloride solution until neutral. Now it is concentrated in a rotary evaporator and the crude product (212 g) is distilled in vacuo. There are obtained 90 g (yield: 58%) of 2-(3,3,5-trimethylcyclohexylacetyl)-cyclopentanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.7 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
3,3,5-trimethyl-cyclohexylacetyl chloride
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
190 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCN([C:7]2[CH2:11][CH2:10][CH2:9][CH:8]=2)CC1.C(N(CC)CC)C.[CH3:19][C:20]1([CH3:31])[CH2:25][CH:24]([CH3:26])[CH2:23][CH:22]([CH2:27][C:28](Cl)=[O:29])[CH2:21]1.Cl.[OH2:33]>C(Cl)(Cl)Cl>[CH3:19][C:20]1([CH3:31])[CH2:25][CH:24]([CH3:26])[CH2:23][CH:22]([CH2:27][C:28]([CH:7]2[CH2:8][CH2:9][CH2:10][C:11]2=[O:33])=[O:29])[CH2:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)C1=CCCC1
Name
Quantity
71.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
3,3,5-trimethyl-cyclohexylacetyl chloride
Quantity
128 g
Type
reactant
Smiles
CC1(CC(CC(C1)C)CC(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
190 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The flask content is stirred until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is fitted with a thermometer, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
Under a nitrogen atmosphere there are slowly added dropwise
CUSTOM
Type
CUSTOM
Details
a temperature of 20° C. and it
TEMPERATURE
Type
TEMPERATURE
Details
is then warmed at 40° C. for a further 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with chloroform
WASH
Type
WASH
Details
the combined chloroform extracts are washed
CONCENTRATION
Type
CONCENTRATION
Details
Now it is concentrated in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the crude product (212 g) is distilled in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(CC(CC(C1)C)CC(=O)C1C(CCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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